N-Monoacetylcystine
Overview
Description
N-Monoacetylcystine is a compound that is related to N-acetylcysteine (NAC), a medicine widely used to treat paracetamol overdose and as a mucolytic compound . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages .
Synthesis Analysis
N-acetylcysteine (NAC), a related compound, can be synthesized in a single-batch step instead of using a multi-stage process . This method has shown the potential to be considered as an alternative method for producing NAC .
Molecular Structure Analysis
The molecular formula of N-Monoacetylcystine is C8H14N2O5S2 . Its molecular weight is 282.3 g/mol .
Chemical Reactions Analysis
N-acetylcysteine, a related compound, is known for its antioxidant properties. It frequently results from inactivation of primary toxicants or reactive electrophiles arising as metabolites or lipid peroxidation products .
Scientific Research Applications
Therapeutic Potential in Psychiatry
N-Monoacetylcystine, commonly referred to as N-acetylcysteine (NAC), has shown promise in the field of psychiatry. It is being investigated for its efficacy in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. NAC may exert its beneficial effects through its role as a precursor to glutathione, and by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Neurodegenerative Diseases
NAC has gained interest for its potential use in neurodegenerative diseases. Its properties as a glutathione precursor and antioxidant activities suggest it could be beneficial in conditions like Parkinson’s and Alzheimer’s disease, neuropathic pain, and stroke. NAC's neuroprotective potential in cognitive aging and dementia is also under evaluation (Tardiolo, Bramanti, & Mazzon, 2018).
Chronic Obstructive Pulmonary Disease (COPD)
NAC has shown effectiveness in reducing the rate of exacerbations in patients with COPD. Studies have indicated that long-term use of NAC can prevent exacerbations, especially in cases of moderate severity (Zheng et al., 2014). Another study found significant improvement in small airways function and decreased exacerbation frequency in patients with stable COPD treated with high-dose NAC for one year (Tse et al., 2013).
Chelation Therapy in Heavy Metal Intoxication
NAC has been studied as a chelating agent in cases of intoxication with substances like chromium and boron. It has been effective in increasing the excretion of these substances and reversing the associated oliguria (Banner et al., 1986).
Potential in Dental and Oral Health
NAC's antimicrobial property and its effects on inflammation have stimulated interest in its potential applications in oral health care. It may be beneficial in treating disorders associated with glutathione deficiency in the oral cavity (Pei et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWUKVVFVVKA-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Monoacetylcystine | |
CAS RN |
25779-79-7 | |
Record name | N-Monoacetylcystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-MONOACETYLCYSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO5V2CF3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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